16,18-Tritriacontanedione
Description
Properties
IUPAC Name |
tritriacontane-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYTXUAKJDVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040247 | |
| Record name | n-Tritriacontane-16,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24514-86-1 | |
| Record name | 16,18-Tritriacontanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24514-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tritriacontane-16,18-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Tritriacontane-16,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,18-TRITRIACONTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUF6P7Y9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization of Tritriacontane 16,18 Dione and β Diketone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. In the context of β-diketones, it is particularly crucial for investigating the dynamic equilibrium between their keto and enol tautomers.
Investigation of Keto-Enol Tautomerism via NMR
β-Diketones exist as a mixture of a diketo tautomer and a chelated enol tautomer. The interconversion between these two forms is often slow on the NMR timescale, which allows for the observation of distinct signals for each tautomer in the NMR spectrum. nih.govencyclopedia.pub This phenomenon provides a direct means to study the equilibrium.
For long-chain β-diketones like tritriacontane-16,18-dione, the enol form is generally favored due to the stabilization afforded by the intramolecular hydrogen bond and the conjugated π-system. nih.gov The equilibrium can, however, be influenced by factors such as the solvent and temperature. cdnsciencepub.comblogspot.com In solution, long-chain β-diketone compounds are known to exist predominantly in the enolic tautomeric form.
The ratio of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. For example, the protons of the methylene (B1212753) group (CH₂) in the keto form are chemically distinct from the methine proton (CH) in the enol form, leading to separate, quantifiable resonances. encyclopedia.pub
Application of Chemical Shifts and Isotope Effects in Tautomeric Studies
The chemical shifts observed in both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei and are characteristic of the specific tautomer.
In the ¹H NMR spectrum of the enol form of a β-diketone, the enolic proton (OH) is highly deshielded due to the strong intramolecular hydrogen bond, resulting in a characteristic signal at a high chemical shift, often in the range of 15-18 ppm. nih.gov The vinyl proton (=CH-) of the enol form typically appears around 5-6 ppm. For the keto form, the protons of the methylene group flanked by the two carbonyls (CO-CH₂-CO) resonate at approximately 3.5-4.0 ppm. encyclopedia.pub
¹³C NMR spectroscopy is also highly informative. The carbonyl carbons (C=O) of the diketo form have chemical shifts in the region of 200 ppm. In the enol tautomer, the carbons involved in the enolic system (C=C-OH) and the remaining carbonyl group show distinct signals at different chemical shifts, typically around 95-110 ppm for the olefinic carbons and 180-195 ppm for the carbonyl carbon. nih.gov
Isotope effects, particularly deuterium (B1214612) isotope effects on ¹³C chemical shifts, are a subtle but powerful tool for studying tautomeric equilibria. Substitution of the enolic proton with deuterium can cause small but measurable changes in the ¹³C chemical shifts of nearby carbons, which can provide insights into the position of the tautomeric equilibrium. nih.gov
Table 1: General ¹H NMR Chemical Shifts for β-Diketone Tautomers
| Proton Type | Tautomer | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Enolic OH | Enol | 15 - 18 |
| Vinylic CH | Enol | 5.0 - 6.0 |
| Methylene CH₂ | Keto | 3.5 - 4.0 |
| Alkyl CH₃/CH₂ (adjacent to carbonyl) | Keto/Enol | 2.0 - 2.5 |
Table 2: General ¹³C NMR Chemical Shifts for β-Diketone Tautomers
| Carbon Type | Tautomer | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl C=O | Keto | ~200 |
| Enolic C=O | Enol | 180 - 195 |
| Olefinic C=C | Enol | 95 - 110 |
| Methylene CH₂ | Keto | ~50-60 |
Infrared (IR) Spectroscopy for Functional Group and Tautomer Identification
IR spectroscopy is a key technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for distinguishing between the diketo and enol forms of β-diketones due to the distinct vibrational frequencies of their respective carbonyl and hydroxyl groups.
Analysis of Carbonyl Vibrations in Diketo and Enol Forms
The most informative region in the IR spectrum of a β-diketone is the carbonyl stretching (νC=O) region. The diketo tautomer typically displays a strong absorption band for the C=O stretch at a higher wavenumber, generally between 1700 and 1730 cm⁻¹. uobabylon.edu.iq
In contrast, the enol form exhibits a C=O stretching vibration at a lower frequency, usually in the range of 1580-1650 cm⁻¹. nih.gov This shift to a lower wavenumber is a result of intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, which weakens the C=O double bond. Additionally, conjugation within the enone system contributes to this lowering of the absorption frequency. blogspot.com
Characteristic Wavenumbers for β-Diketone Tautomers
The presence of both tautomers in a sample can be confirmed by the observation of multiple bands in the carbonyl region of the IR spectrum. For tritriacontane-16,18-dione and other long-chain β-diketones, the IR spectrum is dominated by the features of the more stable enol form. This includes a broad O-H stretching band in the 2500-3200 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group, and the aforementioned shifted C=O stretching band. The C=C stretching vibration of the enol form also appears in the 1500-1600 cm⁻¹ region. nih.govuobabylon.edu.iq
Table 3: Characteristic IR Absorption Frequencies for β-Diketone Tautomers
| Vibrational Mode | Tautomer | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Keto | 1700 - 1730 | Strong |
| C=O Stretch (H-bonded) | Enol | 1580 - 1650 | Strong |
| C=C Stretch | Enol | 1500 - 1600 | Medium-Strong |
| O-H Stretch (H-bonded) | Enol | 2500 - 3200 | Broad, Strong |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. For long-chain β-diketones like tritriacontane-16,18-dione, MS is crucial for confirming the molecular formula and for structural elucidation, often in conjunction with gas chromatography (GC-MS).
The analysis of underivatized long-chain β-diketones by mass spectrometry can be challenging. However, techniques like electrospray ionization (ESI-MS) have been used. For instance, the ESI-MS analysis of hentriacontane-14,16-dione (B1217690), a close analog of tritriacontane-16,18-dione, has been shown to form potassium and copper adducts. lupinepublishers.com The fragmentation of such lipophilic β-diketones can involve the loss of small molecules like CO, COO, and H₂O. lupinepublishers.com
A common and effective strategy for the analysis of tritriacontane-16,18-dione involves chemical derivatization prior to GC-MS analysis. Treatment with hydrazine (B178648) converts the β-diketone into a more volatile and thermally stable pyrazole (B372694) derivative. The mass spectrum of this derivative exhibits characteristic fragment ions that are diagnostic for the original β-diketone structure. For example, the pyrazole derivatives of long-chain β-diketones often show prominent fragment ions that help to pinpoint the location of the diketone moiety along the alkyl chain. nih.gov The mass spectrum of tritriacontane-16,18-dione itself would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the long alkyl chains.
Diagnostic Fragmentation Patterns for Long-Chain β-Diketones
Mass spectrometry (MS) is a cornerstone technique for the analysis of long-chain β-diketones. Due to the high molecular weights and often low volatility of these compounds, soft ionization techniques like electrospray ionization (ESI) are frequently employed. lupinepublishers.com ESI-MS is advantageous as it is a less energetic method that typically causes minimal fragmentation of the parent compound, allowing for the determination of the molecular weight. lupinepublishers.com
However, the fragmentation patterns, whether from electron ionization (EI) or collision-induced dissociation in tandem MS, provide invaluable structural information. For long-chain β-diketones, fragmentation often occurs via α-cleavage and McLafferty-type rearrangements. researchgate.netyoutube.com The fragmentation is highly dependent on whether the molecule is in its diketo or enol tautomeric form. researchgate.net
Key diagnostic fragmentations for long-chain β-diketones include:
α-Cleavage: The bond cleavage adjacent to the carbonyl groups is a common pathway. For a symmetric β-diketone like tritriacontane-16,18-dione, this can lead to the loss of alkyl radicals.
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to one of the carbonyl oxygens, followed by the cleavage of the α-β bond. youtube.com This process results in the formation of a neutral enol or keto fragment and a charged alkene. In the mass spectra of some β-diketones, a prominent ion at m/z 99 can correspond to the 2-hydroxy-4-oxopent-2-en-1-ylium cation. researchgate.net
Dehydration: The loss of a water molecule ([M-18]⁺) is a common feature in the mass spectra of β-diketones that can exist in the enol form. nih.gov
Decarbonylation: Expulsion of carbon monoxide (CO) is another observed fragmentation pathway. lupinepublishers.com
To overcome the difficulty in definitively identifying the position of the keto groups from mass spectra alone, derivatization techniques are often used. researchgate.netsemanticscholar.org Treatment with hydrazine converts the β-diketone into a pyrazole derivative. researchgate.net The mass spectra of these pyrazole derivatives exhibit more easily interpretable and diagnostic fragmentation patterns, allowing for unambiguous structural confirmation. researchgate.net For example, in the analysis of Dianthus species waxes, pairs of peaks at m/z 277/264 and 305/292 in the mass spectra of the pyrazole derivatives were used to confirm the structures of nonacosane-12,14-dione, hentriacontane-14,16-dione, and tritriacontane-16,18-dione. researchgate.net
Mass Spectrometric Identification of Regioisomeric β-Diketones
Distinguishing between regioisomeric β-diketones, which differ only in the position of the diketone functionality along the alkyl chain, is a significant analytical challenge. Mass spectrometry, particularly when combined with derivatization, is a powerful tool for this purpose. researchgate.netsemanticscholar.org
The direct mass spectra of regioisomers can be very similar, making unambiguous identification difficult. semanticscholar.org However, derivatization into pyrazoles, as mentioned previously, can provide clear diagnostic ions. The fragmentation of the resulting pyrazole ring system is influenced by the substitution pattern, which directly corresponds to the original positions of the keto groups. researchgate.net
For instance, a study on barley wax β-diketones identified novel even-numbered homologs, including C₃₀ 14,16-diketone and a mixture of C₃₂ 14,16- and C₃₂ 15,17-diketones, based on their mass spectrometric characteristics after derivatization. nih.gov The ability to distinguish between the 14,16- and 15,17-dione isomers highlights the sensitivity of the fragmentation pattern to the placement of the functional groups. nih.gov
In cases of unsymmetrical β-diketones, the regioselectivity of reactions can be investigated using mass spectrometry to identify the different products formed. nih.gov This approach helps in understanding the mechanistic pathways and the factors that control where a chemical modification occurs. nih.gov
Table 1: Regioisomeric β-Diketones Identified in Plant Waxes and Their Mass Spectrometric Confirmation
| Compound Name | Molecular Formula | Method of Identification | Key Diagnostic Information | Reference |
| Nonacosane-12,14-dione | C₂₉H₅₆O₂ | GC-MS of pyrazole derivative | MS fragmentation pattern of the pyrazole | researchgate.net |
| Hentriacontane-14,16-dione | C₃₁H₆₀O₂ | GC-MS of pyrazole derivative | MS fragmentation pattern of the pyrazole | researchgate.net |
| Tritriacontane-16,18-dione | C₃₃H₆₄O₂ | GC-MS of pyrazole derivative | MS fragmentation pattern of the pyrazole | researchgate.net |
| Dotriacontane-14,16-dione | C₃₂H₆₂O₂ | GC-MS of pyrazole derivative | MS fragmentation pattern of the pyrazole | semanticscholar.org |
| Tetratriacontane-16,18-dione | C₃₄H₆₆O₂ | GC-MS of pyrazole derivative | MS fragmentation pattern of the pyrazole | semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies
UV-Vis spectroscopy is a valuable technique for studying the electronic structure of β-diketones, particularly their keto-enol tautomerism. numberanalytics.comnih.gov The two tautomeric forms, the keto form and the enol form, have distinct electronic properties and thus absorb light at different wavelengths. numberanalytics.com The enol form, which contains a conjugated system, typically absorbs at a longer wavelength compared to the non-conjugated keto form. numberanalytics.com
The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the specific structure of the β-diketone. researchgate.netmdpi.com This phenomenon, where the position of the absorption maximum depends on the polarity of the solvent, is known as solvatochromism. nih.govtandfonline.com
Studies on various β-diketones have shown that the enol form is generally favored in non-polar solvents, while polar solvents can shift the equilibrium towards the keto form. mdpi.com For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the enol form predominated in chloroform (B151607) (a non-polar solvent), whereas the keto form was favored in DMSO (a polar aprotic solvent). mdpi.com This shift is observable in the UV-Vis spectrum, where changes in solvent polarity lead to shifts in the absorption maxima and changes in the relative intensities of the bands corresponding to the keto and enol tautomers. mdpi.com
The UV-Vis absorption spectrum of 1,3-diphenylpropane-1,3-dione (B8210364) and its derivatives is also influenced by the position of substituents on the phenyl rings. nih.gov This highlights how electronic effects within the molecule can modulate the keto-enol equilibrium and the resulting spectroscopic properties. nih.gov In the case of tritriacontane-16,18-dione, which exists predominantly in the enol form, its antioxidant properties have been linked to this enolic structure. nih.gov The UV spectrum of β-diketones from plant waxes, including tritriacontane-16,18-dione, has been used for their detection and estimation. cdnsciencepub.com
Table 2: Solvatochromic Effects on the UV-Vis Absorption of a β-Diketone Derivative
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_max, nm) | Tautomeric Form Favored |
| Chloroform | 4.81 | 330 | Enol |
| Methanol | 32.7 | 334 (enol), 371 (keto) | Mixed |
| DMSO | 46.7 | 378 | Keto |
| Data adapted from a study on a 1,3,4-thiadiazole derivative containing a β-diketone moiety. mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
For β-diketones, X-ray crystallography can unambiguously determine whether the molecule exists in the keto or enol form in the crystal lattice and reveals the details of intermolecular interactions, such as hydrogen bonding. In many cases, the enol form is stabilized by a strong intramolecular hydrogen bond, which is clearly observable in the crystal structure. mdpi.com However, the packing of long-chain aliphatic compounds like tritriacontane-16,18-dione can be complex.
Studies on the epicuticular waxes of plants, which contain long-chain β-diketones, have utilized X-ray diffraction (XRD) to investigate their crystalline nature. researchgate.net For instance, β-diketone tubules have been shown to exhibit reflections consistent with a hexagonal structure. researchgate.net In the XRD patterns of certain plant waxes, specific peaks have been attributed, at least in part, to the presence of β-diketones like hentriacontane-14,16-dione and tritriacontane-16,18-dione. researchgate.net
Theoretical and Computational Chemistry Studies of Tritriacontane 16,18 Dione
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Application of Topological Indices and M/NM-Polynomials for Property Prediction
In the field of computational chemistry, topological indices (TIs) serve as numerical descriptors that quantify the structural characteristics of a molecule. wikipedia.orgresearchgate.net These indices are calculated from the molecular graph, where atoms are represented as vertices and bonds as edges, and are used extensively in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. wikipedia.orgresearchgate.net The primary advantage of TIs is that they can be derived directly from the two-dimensional molecular structure without the need for complex and time-consuming energy minimization calculations. wikipedia.org
For a molecule like Tritriacontane-16,18-dione, various topological indices could be calculated to build predictive models for its physicochemical properties, such as boiling point, density, viscosity, and molar refraction. nih.govias.ac.in These models are typically developed by establishing a statistical correlation, often through linear regression, between the calculated indices and experimentally determined properties. nih.govnih.gov
Common topological indices used in these studies include:
Wiener Index (W): The first topological index, based on the distances between all pairs of vertices in the molecular graph. irejournals.com
Randić Index (χ): A widely used connectivity index calculated from the degrees of adjacent vertices. irejournals.com
Zagreb Indices (M1, M2): Degree-based indices that are among the oldest and most studied molecular descriptors. irejournals.com
Gutman Index (M): Another degree-based index used in QSPR studies. nih.gov
A more advanced method for deriving these indices involves the use of graph polynomials, such as the M-polynomial and NM-polynomial . nih.govresearchgate.net The M-polynomial, for instance, is an algebraic polynomial that represents the molecular graph and encodes information about its topology. nih.govresearchgate.net From a single M-polynomial, a large number of degree-based topological indices can be calculated by applying specific mathematical operators, streamlining the process of developing robust QSPR models. researchgate.net This approach allows researchers to systematically explore the relationship between a molecule's structure and its macroscopic properties. nih.gov
| Topological Index | Description | Typical Application in QSPR |
|---|---|---|
| Wiener Index (W) | Based on the sum of distances between all pairs of vertices. irejournals.com | Predicting boiling points of alkanes. irejournals.com |
| Randić Connectivity Index (χ) | Calculated using the degrees of adjacent vertices. irejournals.com | Correlating with various physicochemical properties, including lipophilicity. nih.gov |
| First Zagreb Index (M1) | The sum of the squares of the degrees of all vertices. mdpi.com | Modeling π-electron energy of molecules. etamaths.com |
| Second Zagreb Index (M2) | The sum of the products of the degrees of adjacent vertices. mdpi.com | Used in QSPR for various properties like molar refraction and heat of formation. ias.ac.in |
Computational Frameworks for Structure-Property Relationships in β-Diketones
Establishing relationships between the molecular structure of β-diketones and their properties is a central goal of computational chemistry. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for this purpose. DFT calculations can provide valuable insights into the geometric and electronic structures of molecules like Tritriacontane-16,18-dione.
A key structural feature of β-diketones is the keto-enol tautomerism. Linear β-diketones typically exist as a mixture of the diketo and enol forms, with the enol form often dominating due to stabilization from an intramolecular hydrogen bond. Computational frameworks like DFT can be used to calculate the relative energies of these tautomers, predicting which form is more stable.
Furthermore, DFT is employed to compute a variety of molecular properties that form the basis of structure-property relationships:
Optimized Geometries: Determining bond lengths, bond angles, and dihedral angles of the most stable molecular conformations.
Vibrational Frequencies: Calculating theoretical infrared (IR) spectra, which can help identify characteristic vibrational modes associated with the keto and enol forms.
Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic spectra.
Charge Distribution: Analyzing the distribution of electron density to identify reactive sites within the molecule.
Molecular Dynamics Simulations and Conformational Analysis (General for β-diketones)
Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic behavior of molecules over time. For flexible molecules like long-chain β-diketones, MD is an indispensable tool for conformational analysis, revealing how the molecule folds, moves, and interacts with its environment.
In a typical MD simulation of a β-diketone, the system is set up using a force field (e.g., OPLS-2005) that defines the potential energy of the system based on the positions of its atoms. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a set period, often nanoseconds.
Key applications of MD simulations for β-diketones include:
Conformational Sampling: Exploring the potential energy surface to identify low-energy, stable conformations. For a long alkyl chain like that in Tritriacontane-16,18-dione, this involves analyzing the various staggered conformations and folding patterns.
Hydrogen Bond Dynamics: In the enol tautomer, MD can be used to study the strength and dynamics of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, MD can model how the solvent influences the conformation and tautomeric equilibrium of the β-diketone.
Stability Analysis: The stability of the molecule's conformation over the simulation time is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions relative to an initial structure. A stable RMSD value indicates that the molecule is not undergoing large structural changes and has reached a stable state.
| Simulation Parameter | Description | Purpose |
|---|---|---|
| Force Field | A set of equations and parameters (e.g., OPLS-2005, AMBER) used to calculate the potential energy of the system. | Defines the interactions between atoms, governing the molecular motion. |
| Solvent Model | The molecule is placed in a simulation box, often filled with water molecules (e.g., TIP3P model) to mimic physiological conditions. | To study the effect of the environment on the molecule's conformation and dynamics. |
| Simulation Time | Typically run for tens to hundreds of nanoseconds. | To allow the molecule sufficient time to explore its conformational space. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. | To quantify molecular stability, flexibility of specific regions, and intramolecular interactions. |
Electrochemical Properties Investigated by Computational Methods (General for β-diketonates)
The electrochemical properties of β-diketones are most often studied in their deprotonated (enolate) form, known as β-diketonates, which act as ligands to form stable complexes with metal ions. Computational methods, particularly DFT, are highly effective in predicting and interpreting the electrochemical behavior of these metal β-diketonate complexes.
The redox properties of these complexes are largely determined by the electronic structure, which is influenced by both the central metal ion and the substituents on the β-diketonate ligand. For a ligand derived from Tritriacontane-16,18-dione, the long alkyl chains would act as electron-donating groups.
Computational investigations of these complexes typically involve:
Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the HOMO and LUMO are calculated. In many metal complexes, the HOMO is localized on the metal and the LUMO on the ligand (or vice versa), and the HOMO-LUMO energy gap is a key predictor of the complex's redox potential.
Effect of Substituents: DFT studies can systematically vary the substituents on the β-diketonate ligand to study their electronic influence. Electron-donating groups (like the alkyl chains in Tritriacontane-16,18-dione) generally make the metal center more electron-rich and thus harder to reduce, while electron-withdrawing groups make it easier to reduce.
Correlation with Experimental Data: A powerful application of these computational methods is to establish linear relationships between calculated electronic parameters (like HOMO/LUMO energies) and experimentally measured electrochemical data (like reduction potentials). Such correlations validate the computational model and allow for the predictive design of new complexes with desired electrochemical properties.
Studies on various tris(β-diketonato) metal(III) complexes have shown that the electron-donating or withdrawing properties of the ligand substituents significantly influence the redox potentials of the metal center. Good linear relationships have been established between reduction potentials and various electronic parameters, demonstrating that the ease of reduction of the metal ion increases as the acidic strength of the parent β-diketone ligand decreases.
Biological Activities and Mechanistic Insights of Tritriacontane 16,18 Dione
Antioxidative Mechanisms of Tritriacontane-16,18-dione
The antioxidant properties of Tritriacontane-16,18-dione are a key aspect of its biological profile, attributed to its unique β-diketone structure. mdpi.com
The antioxidant activity of Tritriacontane-16,18-dione is fundamentally linked to its β-dicarbonyl structure. mdpi.com Specifically, the active methylene (B1212753) group situated between the two carbonyl groups is considered to play a crucial role in its antioxidative mechanism. acs.org Unlike many other antioxidants, aliphatic 1,3-diketones such as Tritriacontane-16,18-dione lack a phenolic group, meaning their antioxidant capacity is provided solely by the 1,3-diketone moiety. mdpi.com
The presence of long hydrocarbon side chains on both sides of the β-diketone structure is also essential for this activity. csic.es Studies comparing it with simpler β-diketones like acetylacetone, which possesses no antioxidative properties, highlight the importance of these long alkyl chains. mdpi.comcsic.es The mechanism may involve keto-enol tautomerization, which is facilitated by the presence of water, with the enol form being critical for the antioxidant effect. mdpi.com
Tritriacontane-16,18-dione demonstrates its antioxidant effects by scavenging free radicals and neutralizing reactive oxygen species (ROS). This action protects cellular components from oxidative damage. Research has shown that it exhibits potent antioxidant properties against peroxy radicals, with one study noting its activity was higher than that of butylated hydroxytoluene (BHT) and α-tocopherol in a water/ethanol system. mdpi.com However, its effectiveness is dependent on the environment, as it showed no inhibition of autooxidation in an oil-based system, underscoring the importance of an aqueous environment for its radical-scavenging activity. thcdn.commdpi.com
Table 1: Comparative Antioxidant Activity of Tritriacontane-16,18-dione
| Compound | Activity against Peroxy Radicals (in water/ethanol system) | Activity in Oil System |
|---|---|---|
| Tritriacontane-16,18-dione | Higher than BHT and α-tocopherol mdpi.com | No inhibition of autooxidation thcdn.commdpi.com |
| Butylated Hydroxytoluene (BHT) | Lower than Tritriacontane-16,18-dione mdpi.com | Not specified |
| α-Tocopherol | Lower than Tritriacontane-16,18-dione mdpi.com | Not specified |
| Acetylacetone | No antioxidative activity csic.es | No antioxidative activity mdpi.com |
A notable feature of the antioxidant properties of β-diketones is their stability under heat. acs.org Tritriacontane-16,18-dione is characterized by its high thermal stability, which is a significant advantage over some other natural antioxidants. This heat stability is associated with the active methylene moiety that is central to its antioxidant function. acs.org
Modulation of Cellular Processes
Beyond its direct antioxidant effects, Tritriacontane-16,18-dione influences key cellular processes, including those involved in carcinogenesis.
Several studies have investigated the chemopreventive effects of Tritriacontane-16,18-dione in animal models. In a rat multi-organ carcinogenesis model, dietary administration of this compound was found to inhibit hepatocarcinogenesis. acs.orgacs.orgacs.org Specifically, it demonstrated inhibitory effects on the development of hepatocellular carcinomas and pancreatic eosinophilic foci in rats. Further research using a rat medium-term liver bioassay showed that Tritriacontane-16,18-dione had chemopreventive effects against hepatocarcinogenesis induced by the heterocyclic amine 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1). nih.gov
Table 2: Research Findings on the Inhibition of Hepatocarcinogenesis by Tritriacontane-16,18-dione
| Study Focus | Animal Model | Carcinogen(s) | Key Finding |
|---|---|---|---|
| Multi-organ carcinogenesis | Rat | Multiple carcinogens | Inhibited hepatocarcinogenesis. acs.orgacs.orgacs.org |
| Initiation stage of carcinogenesis | Rat | 2,2'-dihydroxy-di-n-propylnitrosamine (DHPN), others | Did not show significant modifying effects on initiation. researchgate.net |
| Hepatocarcinogenesis | Rat | 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) | Exerted chemopreventive effects against induced hepatocarcinogenesis. nih.gov |
The transcription factor c-Jun/AP-1 and the enzyme protein kinase C (PKC) are critical components of signal transduction pathways that are often implicated in tumor promotion. acs.orgacs.org While the direct inhibitory action of Tritriacontane-16,18-dione on these specific pathways is not extensively detailed in the available literature, studies on other potent β-diketone antioxidants, such as curcumin (B1669340), have established a clear link. Research has shown that curcumin can suppress the activation of c-Jun/AP-1 and inhibit the TPA-induced increase of protein kinase C. acs.orgacs.org Given the structural and functional similarities among antioxidative β-diketones, it is plausible that the mechanisms of Tritriacontane-16,18-dione may involve modulation of similar signaling pathways, although direct evidence is required for confirmation.
Enzyme Inhibition Studies of Tritriacontane-16,18-dione
Tritriacontane-16,18-dione (TTAD) has been the subject of various studies to determine its interaction with and modulation of key enzymatic pathways. These investigations are crucial for understanding its potential as a chemopreventive and antioxidant agent. The research has focused on its effects on enzymes involved in DNA repair, detoxification, and the generation of oxidative stress.
Inhibition of Radiation-Induced DNA Damage
Ionizing radiation inflicts damage on biological tissues primarily through the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause single- and double-strand breaks in DNA. tandfonline.com Antioxidant compounds can offer protection by scavenging these harmful radicals before they can damage cellular components like DNA. tandfonline.com
While direct studies specifically evaluating the protective effects of Tritriacontane-16,18-dione against radiation-induced DNA damage are not extensively documented, its established role as a potent antioxidant suggests a potential protective mechanism. mdpi.com The antioxidant activity of TTAD is attributed to its ability to scavenge free radicals, a mechanism central to mitigating the damaging effects of ionizing radiation. acs.org The active methylene group located between the two carbonyls in the β-diketone structure is believed to be key to this antioxidative and radical-scavenging mechanism. acs.org Therefore, it is plausible that TTAD could inhibit radiation-induced DNA damage by neutralizing the primary and secondary reactive oxygen species generated by radiation.
Influence on Glutathione (B108866) S-Transferase Activity
Glutathione S-Transferases (GSTs) are a family of enzymes critical for detoxification, catalyzing the conjugation of glutathione to various electrophilic compounds, thereby neutralizing them. The placental form, GST-P, is often used as a marker for preneoplastic lesions in hepatocarcinogenesis models.
The influence of Tritriacontane-16,18-dione on GST activity has been investigated in rat liver bioassay systems, with varying results depending on the experimental context. In one study, several antioxidants were tested for their effects on the development of GST-P positive foci in the liver of rats induced by the carcinogen 2-amino-6-methyldipyrido[l,2-a:3′,2′-d]imidazole (Glu-P-1). nih.gov In this specific model, TTAD, administered at a 1% concentration in the diet, did not significantly inhibit the number or area of these GST-P positive foci. nih.gov In contrast, other antioxidants tested in the same study, such as 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) and green tea catechins (GTC), showed significant inhibition. nih.gov However, an earlier study on a wide-spectrum organ carcinogenesis model reported that TTAD did inhibit hepatocarcinogenesis. waocp.org This suggests that the modulatory effects of TTAD on GST-P may be dependent on the specific carcinogen used or other experimental conditions.
| Compound | Dietary Concentration | Inhibitory Effect on GST-P Foci (vs. Glu-P-1 alone) |
|---|---|---|
| HTHQ | 1% | Remarkable Reduction |
| Green Tea Catechins (GTC) | 1% | Inhibition Observed |
| Tritriacontane-16,18-dione (TTAD) | 1% | No Significant Influence |
| α-Tocopherol | 1% | No Significant Influence |
| Chlorophyllin | 0.5% | No Significant Influence |
Modulation of Xanthine (B1682287) Oxidase and Monoamine Oxidase Activities
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating reactive oxygen species in the process. Inhibition of this enzyme is a therapeutic target for conditions like gout and can reduce oxidative stress. Research has shown that extracts from Eucalyptus deglupta, a plant known to contain Tritriacontane-16,18-dione, exhibit potent xanthine oxidase inhibitory activity with an IC50 value of 44.5 μg/mL. rjpbcs.com This suggests that TTAD may contribute to this observed enzymatic inhibition.
Monoamine oxidases (MAO) are enzymes involved in the metabolism of neurotransmitters. While various natural compounds, including some with antioxidant properties, have been identified as MAO inhibitors, specific studies confirming a direct inhibitory effect of Tritriacontane-16,18-dione on MAO activity are not prominent in the available literature. mdpi.comacs.orgmdpi-res.com
Metal Chelation and Radical Scavenging Properties
The antioxidant capabilities of Tritriacontane-16,18-dione are rooted in two key chemical properties of its β-diketone structure: radical scavenging and metal chelation.
The presence of an active methylene group between the two carbonyl functions allows TTAD to act as an effective radical scavenger. acs.org Studies have shown that TTAD, isolated from Eucalyptus leaves, exhibits higher antioxidant activity against peroxy radicals than the commonly used synthetic antioxidant butylated hydroxytoluene (BHT) and the natural antioxidant α-tocopherol in aqueous systems. mdpi.com This activity is attributed to the 1,3-diketone moiety itself, as the compound lacks a phenolic group typically associated with antioxidant effects. mdpi.com
Furthermore, the β-diketone structure is a well-known metal-chelating motif. mdpi.com The two oxygen atoms of the diketone can form stable complexes with metal ions. longdom.org This action contributes to its antioxidant effect by sequestering transition metals like iron, which can otherwise participate in the Fenton reaction to produce highly reactive hydroxyl radicals. waocp.org
Photosensitized Cytotoxicity in β-Diketone Systems
Photosensitized cytotoxicity is a process where a molecule, known as a photosensitizer, absorbs light and transfers the energy to surrounding molecules, typically molecular oxygen, to produce cytotoxic species. acs.orgresearchgate.net This process is the foundation of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.
The β-diketone class of compounds, to which Tritriacontane-16,18-dione belongs, is known to include molecules that display photosensitized cytotoxicity. mdpi.com The mechanism involves the photosensitizer absorbing light, which promotes it to an excited triplet state. This energy is then transferred to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can induce cell death. researchgate.net Various β-diketone derivatives, such as curcumin and synthetic BODIPY-diketonates, have been investigated for their photocytotoxic properties. longdom.orgacs.org While specific studies focusing on the photosensitizing capabilities of Tritriacontane-16,18-dione have not been identified, its structural classification as a β-diketone suggests it may possess the potential for such activity. mdpi.com
Natural Occurrence and Biosynthesis of Tritriacontane 16,18 Dione
Distribution in Plant Species
Tritriacontane-16,18-dione is a significant component of the surface wax of several plant species, contributing to the protective layer that guards against environmental stressors.
Isolation from Eucalyptus Leaf Waxes (e.g., Eucalyptus globulus, Eucalyptus deglupta)
Tritriacontane-16,18-dione is notably present in the leaf waxes of several Eucalyptus species. In Eucalyptus globulus, it has been identified as a novel β-diketone type antioxidant. thcdn.com The leaf wax of this species can constitute more than 0.3% of the fresh leaf weight, with long-chain β-diketones like tritriacontane-16,18-dione being major components. researchtrends.net Studies have shown that it makes up about 0.2–0.5% of the total wax mass in Eucalyptus globulus and Eucalyptus pulverulenta. The compound has also been isolated from the wood and bark extracts of Eucalyptus deglupta. rjpbcs.comderpharmachemica.com The presence of these β-diketones is a characteristic feature of many Eucalyptus waxes. publish.csiro.au
Table 1: Occurrence of Tritriacontane-16,18-dione in Eucalyptus Species
| Species | Plant Part | Reference |
|---|---|---|
| Eucalyptus globulus | Leaf Wax | thcdn.commedchemexpress.com |
| Eucalyptus pulverulenta | Leaf Wax | |
| Eucalyptus deglupta | Wood and Bark | rjpbcs.comderpharmachemica.com |
| Eucalyptus risdoni | Leaf Wax | publish.csiro.au |
| Eucalyptus coccifera | Leaf Wax | publish.csiro.au |
Co-occurrence with Other β-Diketones and Related Metabolites
Tritriacontane-16,18-dione rarely occurs in isolation. It is typically found alongside a variety of other related lipid compounds. In Eucalyptus species, it co-exists with other long-chain β-diketones, n-alkanes, wax esters, fatty acids, and alcohols. tandfonline.com For instance, in barley, trace amounts of tritriacontane-16,18-dione are found with the major β-diketone, hentriacontane-14,16-dione (B1217690), as well as nonacosane-14,16-dione. researchgate.netmdpi.com Other associated compounds can include hydroxy-β-diketones, such as 4-hydroxytritriacontane-16,18-dione, which has also been isolated from Eucalyptus leaf wax. thcdn.comacs.org The cuticular waxes of plants that produce β-diketones are complex mixtures that can also include alkanes, primary and secondary alcohols, aldehydes, ketones, and wax esters. plos.orgskinident.world
Occurrence in Other Plant Sources (e.g., licorice roots, vanilla beans, sunflower pollen)
While prominent in Eucalyptus, tritriacontane-16,18-dione and other β-diketones are distributed across a diverse range of plant species. They are known components in the waxes of many species in the grass family (Poaceae) and heather family (Ericaceae). nih.gov For example, β-diketones with chain lengths from C29 to C33 have been identified in wheat waxes. nih.gov In barley, tritriacontane-16,18-dione is a minor β-diketone component. mdpi.com They have also been reported in sunflower pollen, though with a wider variety of structures. nih.gov
Biosynthetic Pathways of Long-Chain β-Diketones
The formation of tritriacontane-16,18-dione and other long-chain β-diketones follows a specialized biosynthetic route that is distinct from the pathways producing other major wax components like alkanes and alcohols.
Derivation from Very Long-Chain Fatty Acids (VLCFAs)
The biosynthesis of all cuticular wax components, including β-diketones, begins with the production of C16 and C18 fatty acids. plos.org These are then extended into very-long-chain fatty acids (VLCFAs) with carbon backbones of C20 to C34 by a fatty acid elongase (FAE) complex in the endoplasmic reticulum. plos.orgplos.org These VLCFAs serve as the direct precursors for the various classes of wax compounds. frontiersin.org The biosynthesis of β-diketones is believed to utilize C14 and C16 fatty acids as primary precursors. plos.org Evidence from barley suggests that specific enzymes are responsible for the initial condensation reaction and subsequent chain extensions to form the characteristic β-diketone structure. plos.org
Genetic Regulation of β-Diketone Biosynthesis (e.g., WAX INDUCER 1)oup.com
The biosynthesis of β-diketones is a highly regulated process controlled by specific transcription factors that activate a coordinated set of genes. mdpi.comresearchgate.net In plants like barley and wheat, the genes encoding the enzymes for β-diketone synthesis are often physically grouped together in the genome, forming a metabolic gene cluster. mdpi.comresearchgate.netbiorxiv.org This arrangement allows for their co-regulation by a single master switch. mdpi.com
A key regulator identified in this process is the WAX INDUCER 1 (WIN1) transcription factor, which belongs to the APETALA2/ETHYLENE RESPONSIVE FACTOR (AP2/ERF) family. mdpi.comresearchgate.net In barley, the HvWIN1 gene acts as a master mediator of the β-diketone biosynthesis pathway. mdpi.com It functions by specifically transactivating the Cer-cqu gene cluster located on chromosome 2H. mdpi.comresearchgate.net This cluster contains the essential genes for β-diketone production, including a diketone synthase (DKS), a lipase/carboxyl transferase, and a P450 hydroxylase. biorxiv.org
Research using targeted mutagenesis (CRISPR/Cas9) to create knockout mutations in the barley HvWIN1 gene has provided direct evidence of its function. mdpi.com Plants with a non-functional win1 gene exhibit a glossy (non-waxy) phenotype and a dramatic deficiency in β-diketones. mdpi.combiorxiv.org
Detailed Research Findings
Studies on win1 knockout (KO) barley mutants have demonstrated the specific and critical role of this transcription factor. A comparison of the cuticular wax composition on the leaf sheaths of wild-type (WT) and win1 KO plants revealed a significant reduction in all β-diketone-related compounds in the mutants. mdpi.com The total amount of wax on the leaf sheath surface of the win1 KO mutant was approximately seven times lower than in the WT. mdpi.com
The most profoundly affected compound was the C31 β-diketone (hentriacontane-14,16-dione), the primary wax component in barley, which was reduced by about 18-fold in the mutant. mdpi.com Trace β-diketones, including nonacosane-14,16-dione and tritriacontane-16,18-dione, were also significantly diminished. mdpi.com This demonstrates that WIN1 is essential for the entire β-diketone synthesis pathway, not just for the production of the most abundant compounds. mdpi.com
This regulatory mechanism is conserved in other important crops. In wheat, the W1 gene, which controls glaucousness (the waxy bloom), is also part of a metabolic gene cluster that determines β-diketone biosynthesis. plos.orgbiorxiv.org The W1 locus in wheat is syntenic to the Cer-cqu locus in barley, indicating a shared evolutionary origin for this genetic control system. researchgate.netbiorxiv.org
| Wax Compound Class | Relative Abundance in Wild-Type (WT) Barley | Effect of win1 Knockout (KO) |
| β-Diketones | Predominant class, with hentriacontane-14,16-dione making up ~80% of total wax. mdpi.com | Severely reduced; C31 β-diketone levels are ~18-fold lower in mutants. mdpi.com |
| Alkan-2-ols | Present. mdpi.com | Drastically reduced. mdpi.com |
| Alkylresorcinols | Present. mdpi.com | Significantly lower amounts. mdpi.com |
| Aldehydes | Present. mdpi.com | Significantly lower amounts. mdpi.com |
Environmental Fate and Degradation of Tritriacontane 16,18 Dione
Environmental Partitioning and Distribution
The partitioning of a chemical in the environment describes its tendency to move between air, water, soil, and biota. For Tritriacontane-16,18-dione, this behavior is overwhelmingly controlled by its high molecular weight and the dominance of its long, nonpolar carbon chain.
Due to its very low estimated water solubility, Tritriacontane-16,18-dione is expected to exhibit minimal distribution in the aqueous phase. Instead, it will preferentially partition to more hydrophobic media. When introduced into the environment, typically through the decomposition of plant matter, it is likely to adsorb strongly to soil organic matter and sediment particles.
Studies on plant waxes, which are complex mixtures containing long-chain alkanes, acids, and ketones, show that they are persistent in soils and can constitute a significant stock of these lipids in terrestrial ecosystems pangaea.de. Research indicates that long-chain aliphatic compounds are often preserved in the silt and clay fractions of soil, suggesting strong interactions with mineral components copernicus.org. The environmental behavior of heavy aliphatic ketones, in particular, points towards a high potential for presence and accumulation in soil rsc.org. Given that soil microorganisms capable of utilizing long-chain ketones are widespread, accumulation is balanced by slow degradation, but the compound's persistence in soil and sediment is expected to be significant asm.org. There is no evidence to suggest bioaccumulation in the traditional sense of moving up the food chain; rather, its presence in biota is primarily associated with its origin as a plant wax constituent.
The environmental fate of Tritriacontane-16,18-dione is a direct consequence of its molecular structure. The key features are its 33-carbon chain and the β-diketone functional group.
Chain Length: The dominant feature is the tritriacontane (B1216631) backbone (C₃₃), a very long alkyl chain. This chain imparts strong hydrophobicity (water-repelling character) and lipophilicity (fat-loving character) to the molecule. This results in extremely low water solubility and a high octanol-water partition coefficient (LogP), favoring its adsorption to soil and sediment over remaining in water acs.org.
Table 1: Influence of Molecular Properties of Tritriacontane-16,18-dione on Environmental Fate
| Molecular Property | Feature | Consequence for Environmental Fate |
| Chain Length | 33-carbon aliphatic chain | High hydrophobicity, very low water solubility, strong adsorption to soil and sediment. |
| Molecular Weight | High (492.9 g/mol ) | Low volatility, limiting atmospheric transport; contributes to low water solubility. |
| Functional Groups | β-Diketone (C=O at C16, C18) | Introduces polarity and sites for hydrogen bonding; increases susceptibility to chemical and biological attack compared to alkanes acs.org. |
| Keto-Enol Tautomerism | Equilibrium between diketo and enol forms | Influences chemical reactivity, potential for metal complexation, and interaction with environmental surfaces icm.edu.plmdpi.com. |
Biodegradation Pathways and Susceptibility
Biodegradation is a primary pathway for the breakdown of organic compounds in the environment. While specific studies on Tritriacontane-16,18-dione are not available, its degradation can be inferred from studies on structurally related long-chain alkyl compounds and ketones.
The biodegradation of long-chain aliphatic compounds has been extensively studied, particularly for n-alkanes. Generally, the initial step in aerobic degradation is an oxidation reaction catalyzed by microbial oxygenases.
Terminal Oxidation: The most common pathway for n-alkanes involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. The resulting fatty acid can then enter the β-oxidation pathway for complete metabolism d-nb.info.
Subterminal Oxidation: This pathway involves the oxidation of a sub-terminal carbon atom, leading to the formation of a secondary alcohol, which is then oxidized to a ketone d-nb.info. This is particularly relevant as Tritriacontane-16,18-dione is already a ketone.
For long-chain ketones, microbial degradation has also been observed. Studies on the degradation of 2-tridecanone (B165437) by Pseudomonas species revealed the formation of products such as 1-undecanol, indicating that microbes possess unique enzymatic machinery to cleave the carbon chain of ketones asm.org. This suggests that the degradation of Tritriacontane-16,18-dione would likely involve oxidative cleavage of the C-C bonds adjacent to the carbonyl groups, breaking the long chain into smaller, more easily metabolized fatty acids. The presence of oxygen atoms in a molecule generally increases its aerobic biodegradability compared to its parent hydrocarbon acs.org.
The persistence of Tritriacontane-16,18-dione in the environment is determined by a balance between its inherent resistance to degradation and environmental factors that limit its bioavailability.
Low Bioavailability: The primary factor contributing to its persistence is its low water solubility and strong tendency to adsorb to soil and sediment particles acs.org. This sequestration makes it less accessible to microbial enzymes, thereby slowing the rate of biodegradation.
Molecular Size: The large size of the molecule can also present a challenge for microbial uptake and enzymatic attack.
Environmental Conditions: The rate of degradation will be highly dependent on environmental conditions such as oxygen availability, temperature, pH, and the presence of a competent microbial community. As a component of plant waxes, it is deposited in the topsoil where microbial activity is highest, but its persistence suggests that degradation is a slow process pangaea.de. Abiotic degradation through photolysis is also possible, as ketone groups can absorb light, but this would be limited to the very surface of soil or plant litter exposed to sunlight acs.org.
Table 2: Potential Biodegradation Pathways for Long-Chain Aliphatic Compounds
| Degradation Pathway | Description | Relevance to Tritriacontane-16,18-dione |
| Terminal Oxidation | Oxidation of a terminal methyl group to a carboxylic acid, followed by β-oxidation d-nb.info. | Less likely as the initial step due to the internal ketone groups, but relevant for the degradation of resulting alkyl fragments. |
| Subterminal Oxidation | Oxidation of an internal methylene (B1212753) group to a ketone d-nb.info. | This pathway is a known route for the formation of ketones from alkanes in the environment. |
| Oxidative Cleavage of Ketones | Enzymatic cleavage of C-C bonds adjacent to the carbonyl group, breaking the molecule into smaller fragments (e.g., fatty acids and alcohols) asm.org. | This is the most probable primary degradation pathway for Tritriacontane-16,18-dione. |
| β-Oxidation | Stepwise shortening of fatty acid chains. | A fundamental metabolic pathway that would be responsible for the ultimate mineralization of the fatty acid fragments produced from the initial cleavage. |
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. This approach is valuable for assessing chemicals for which limited experimental data exist.
The QSAR approach assumes that a molecule's structure contains the necessary information to determine its properties and behavior researchgate.net. By analyzing a "training set" of similar compounds with known properties, models are built that correlate molecular descriptors (numerical representations of molecular structure) with a specific endpoint, such as water solubility, soil sorption coefficient (Koc), or biodegradation rate.
For Tritriacontane-16,18-dione, a QSAR model would use descriptors such as:
Constitutional descriptors: Molecular weight, atom counts, and number of specific functional groups (e.g., carbonyl groups).
Topological descriptors: Indices that describe atomic connectivity and molecular branching.
Geometric descriptors: Molecular surface area and volume.
Quantum-chemical descriptors: Properties like dipole moment that relate to the electronic structure of the diketone functionality.
Advanced Applications of Tritriacontane 16,18 Dione in Materials Science and Organic Chemistry
Role as an Intermediate in Complex Organic Synthesis
Tritriacontane-16,18-dione's bifunctional nature, characterized by the presence of two ketone groups, makes it a valuable intermediate in complex organic syntheses. cymitquimica.com The reactivity of the dicarbonyl moiety allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures.
The preparation of β-diketones can be complex, often involving specific synthetic routes and reaction conditions that require expertise in organic chemistry. One common method for the synthesis of symmetrical β-diketones involves the Claisen condensation of an ester with a ketone. For asymmetrical β-diketones, the reaction of an ester with a methyl ketone is often employed. While specific high-yield synthetic routes for tritriacontane-16,18-dione are not extensively detailed in publicly available literature, the synthesis of a similar long-chain β-diketone, hentriacontane-14,16-dione (B1217690), has been achieved starting from an isoxazole (B147169) precursor. rsc.org
The presence of the diketone functional group allows tritriacontane-16,18-dione to participate in a range of chemical reactions, such as condensation and oxidation. cymitquimica.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of new and complex molecules. The long aliphatic chains of tritriacontane-16,18-dione also introduce hydrophobic properties, which can be a desirable feature in the target molecules for applications in areas like inks and lubricants.
Applications in Materials Science
The ability of β-diketones to form stable complexes with a wide array of metal ions is a cornerstone of their application in materials science. This chelating property is a direct result of the keto-enol tautomerism inherent to the 1,3-dicarbonyl structure.
Tritriacontane-16,18-dione, as a β-diketone, is a prime candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The two carbonyl groups can act as coordination sites for metal ions, leading to the formation of extended networks. While specific studies on MOFs derived from tritriacontane-16,18-dione are limited, research on other bis(β-diketone) ligands has demonstrated their capability to form one-, two-, and three-dimensional coordination polymers. rsc.orgresearchgate.net These materials are of significant interest for applications in gas storage, catalysis, and sensing. The long, flexible aliphatic chains of tritriacontane-16,18-dione could lead to the formation of novel supramolecular structures with unique topologies and properties.
The deprotonated form of β-diketones, known as β-diketonates, are excellent chelating ligands for a vast range of metal ions, including transition metals and lanthanides. nih.gov The resulting metal complexes often exhibit high thermal stability and volatility, which is advantageous for applications in catalysis and chemical vapor deposition.
The coordination of bulky β-diketone ligands to transition metals has been shown to create coordinatively unsaturated complexes that can serve as versatile platforms for catalyst design. nih.gov While tritriacontane-16,18-dione itself is not sterically bulky around the chelating site, its long alkyl chains can influence the solubility and processing of its metal complexes.
The coordination chemistry of β-diketones with lanthanide ions is particularly noteworthy due to the luminescent properties of the resulting complexes.
Lanthanide complexes with β-diketonate ligands are renowned for their strong and sharp emission bands, making them highly suitable for applications in luminescent materials and displays, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The organic ligand, in this case, tritriacontane-16,18-dione, acts as an "antenna" by absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. rsc.org
The luminescent properties of these complexes, such as quantum yield and lifetime, are highly dependent on the structure of the β-diketone ligand. Aromatic and fluorinated β-diketones are often used to enhance these properties. dergipark.org.tr While aliphatic β-diketones like tritriacontane-16,18-dione may not be the most efficient sensitizers for lanthanide luminescence compared to their aromatic counterparts, they can still form luminescent complexes. The long alkyl chains could also be leveraged to improve the processability and compatibility of these luminescent materials with polymer matrices for the fabrication of flexible displays. nih.gov
Table 1: Illustrative Photoluminescent Properties of Europium(III) β-Diketonate Complexes
| Ligand | Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| Dibenzoylmethane (DBM) | Eu(DBM)₃ | ~350 | 612 | 20-30 |
| Thenoyltrifluoroacetone (TTA) | Eu(TTA)₃ | ~340 | 612 | 50-80 |
| 1,3-Diphenyl-1,3-propanedione | Eu(DBM)₃(Phen) | ~365 | 613 | 45 |
This table provides representative data for well-studied Europium(III) β-diketonate complexes to illustrate the potential application. Data for Tritriacontane-16,18-dione complexes is not available.
Non-Pharmaceutical Industrial Applications
Beyond the realm of advanced materials, the properties of tritriacontane-16,18-dione lend themselves to other industrial uses.
While there is a lack of specific scientific literature or patents detailing the use of tritriacontane-16,18-dione in air freshener compositions, its properties suggest a potential role. As a large molecule with low volatility, it could theoretically act as a carrier or fixative for more volatile fragrance compounds, enabling a slow and sustained release of scent. The use of low vapor pressure organic compounds as solvents or carriers in air care devices is a known strategy to achieve a more uniform fragrance profile over time. However, without direct evidence, its application in this area remains speculative.
Q & A
Q. What are the primary natural sources of Tritriacontane-16,18-dione, and how is it extracted for laboratory studies?
Tritriacontane-16,18-dione (TTAD) is a β-diketone found in plant waxes, notably in Eucalyptus globulus leaf wax and Dianthus spp. (Caryophyllaceae) . Extraction typically involves solvent-based isolation (e.g., hexane or chloroform) from dried plant material, followed by chromatographic purification using silica gel or HPLC. Challenges include co-elution with structurally similar hydrocarbons, necessitating derivatization (e.g., hydrazine treatment for GC-MS analysis) to confirm identity .
Q. What analytical methods are recommended for structural confirmation and purity assessment of Tritriacontane-16,18-dione?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with hydrazine forms pyrazole derivatives, enabling identification via diagnostic fragment ions (e.g., m/z 96, 109) and molecular ion peaks .
- High-Performance Liquid Chromatography (HPLC): Paired with high-purity reference standards (purity >96%) to validate retention times and resolve co-eluting compounds .
- Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, particularly to distinguish β-diketone positional isomers .
Advanced Research Questions
Q. How does Tritriacontane-16,18-dione modulate carcinogenesis in experimental models, and what methodological considerations are critical?
TTAD exhibits chemopreventive effects by reducing mutagenicity of carcinogens like 2-aminofluorene derivatives and inhibiting hepatic/pancreatic carcinogenesis in rats . Key considerations include:
- Dosage Optimization: Studies use TTAD at 0.1–0.5% dietary concentrations to balance efficacy and toxicity .
- Model Selection: Multi-organ bioassays (e.g., DMBA-induced mammary tumors) require strain-specific controls (e.g., F344 rats) to account for genetic variability .
- Endpoint Metrics: Tumor incidence, latency period, and molecular markers (e.g., oxidative stress indicators) are critical for mechanistic insights .
Q. What challenges arise in chromatographic separation of Tritriacontane-16,18-dione from complex biological matrices?
Co-elution with homologous β-diketones (e.g., nonacosane-12,14-dione) is a major issue. Solutions include:
Q. How can researchers address heterogeneity in findings across studies on TTAD’s chemopreventive effects?
Heterogeneity may arise from differences in experimental models (e.g., organ-specific carcinogenesis) or dosing regimens. Methodological approaches include:
Q. What is the chemotaxonomic significance of Tritriacontane-16,18-dione in plant species?
TTAD’s presence in Eucalyptus and Dianthus spp. suggests a role as a chemotaxonomic marker for β-diketone-producing plants. Its homolog distribution (e.g., chain length variations) can differentiate species or populations, supported by GC-MS-based wax profiling .
Methodological Guidance for Data Contradictions
Q. How should researchers reconcile conflicting data on TTAD’s antioxidant vs. pro-oxidant effects?
- Dose-Response Analysis: Assess redox behavior across concentrations; low doses may act as antioxidants, while high doses could induce oxidative stress .
- Context-Specific Assays: Use cell-free (e.g., DPPH radical scavenging) and cell-based (e.g., ROS detection in HepG2 cells) models to clarify mechanisms .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
